(2,2,2-Trifluoroethoxy)acetonitrile
Overview
Description
(2,2,2-Trifluoroethoxy)acetonitrile is a chemical compound with the molecular formula C4H4F3NO and a molecular weight of 139.08 g/mol It is characterized by the presence of a trifluoroethoxy group attached to an acetonitrile moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It has been observed that the compound can undergo reactions with lithium dialkylamides, leading to the formation of difluorovinyl ether . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their structure or function.
Biochemical Pathways
The compound’s ability to form difluorovinyl ether suggests that it may influence pathways involving similar reactions or compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its ability to form difluorovinyl ether suggests that it may induce structural or functional changes in its targets .
Action Environment
Like many chemical compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2,2-Trifluoroethoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Reagents such as sodium trifluoroethoxide and other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethoxy-substituted compounds .
Scientific Research Applications
(2,2,2-Trifluoroethoxy)acetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethoxy functionality.
2,2,2-Trifluoroethylamine: Another compound with a trifluoroethoxy group, used in different chemical contexts.
2,2,2-Trifluoroethyl acetate: A compound with similar reactivity and applications.
Uniqueness
(2,2,2-Trifluoroethoxy)acetonitrile is unique due to its combination of the trifluoroethoxy group and the acetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3-9-2-1-8/h2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSRLWBIKNKIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564965 | |
Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133915-26-1 | |
Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-trifluoroethoxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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